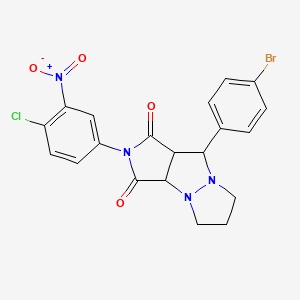![molecular formula C10H9F3INO B12618085 2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine CAS No. 920334-61-8](/img/structure/B12618085.png)
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with iodine, trifluoromethyl, and butenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The butenyl group can be introduced via a nucleophilic substitution reaction using an appropriate butenyl halide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), butenyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyridine derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Iodo-3-(trifluoromethyl)pyridine
- 2-(But-3-en-1-yl)oxy-3-chloro-6-(trifluoromethyl)pyridine
Uniqueness
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the iodine atom allows for specific interactions through halogen bonding. The butenyl group provides additional reactivity, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
920334-61-8 |
|---|---|
Molekularformel |
C10H9F3INO |
Molekulargewicht |
343.08 g/mol |
IUPAC-Name |
2-but-3-enoxy-3-iodo-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H9F3INO/c1-2-3-6-16-9-7(14)4-5-8(15-9)10(11,12)13/h2,4-5H,1,3,6H2 |
InChI-Schlüssel |
CVAPPCRKSSKCOA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=C(C=CC(=N1)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


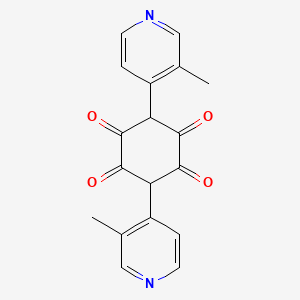
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)
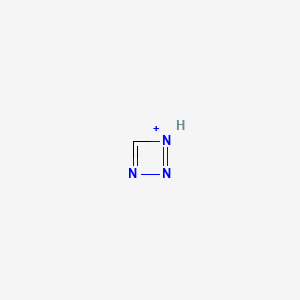
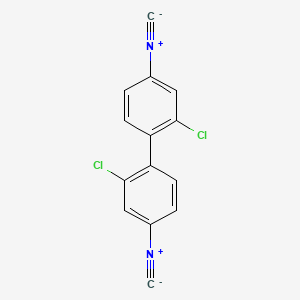
![2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12618025.png)
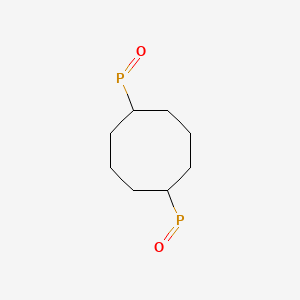
![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)
![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)
![Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester](/img/structure/B12618057.png)
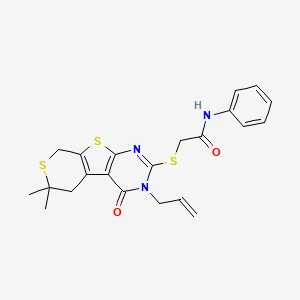
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
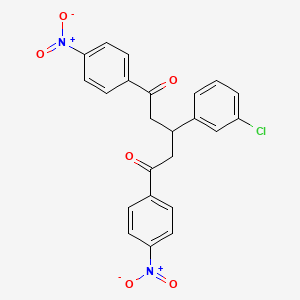
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
